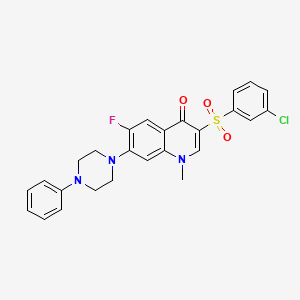

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core with a ketone group at position 4. Key structural features include:

- Position 1: Methyl group, enhancing metabolic stability compared to bulkier alkyl chains.

- Position 6: Fluorine atom, which blocks oxidative metabolism and improves bioavailability.

- Position 7: 4-Phenylpiperazinyl group, a common pharmacophore in receptor-targeting molecules, likely influencing receptor affinity and selectivity .

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O3S/c1-29-17-25(35(33,34)20-9-5-6-18(27)14-20)26(32)21-15-22(28)24(16-23(21)29)31-12-10-30(11-13-31)19-7-3-2-4-8-19/h2-9,14-17H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBNNUNIEJRFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Regulatory and Industrial Relevance

- Impurities (): Related impurities like 1-Ethyl-6-Fluoro-7-(Piperazin-1-yl)quinolin-4(1H)-one lack the sulfonyl group, underscoring the need for rigorous purity control during synthesis .

- COA Requirements () : High-purity standards are mandated for pharmaceutical applications, necessitating advanced analytical techniques (e.g., SHELX for crystallography) .

Biological Activity

3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including a sulfonyl group, a fluorine atom, and a piperazine moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

| Property | Details |

|---|---|

| IUPAC Name | 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |

| Molecular Formula | C24H24ClFN3O3S |

| Molecular Weight | 493.97 g/mol |

| CAS Number | 892757-70-9 |

The presence of the chlorobenzenesulfonyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.

Research indicates that this compound may modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are vital in regulating cell growth and apoptosis .

Biological Activity

Studies have shown that 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one exhibits a range of biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induces apoptosis |

| MCF-7 (breast cancer) | 4.8 | Inhibits proliferation |

| A549 (lung cancer) | 6.0 | Cell cycle arrest |

These results indicate its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could be explored for therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Efficacy Study : A recent study evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation .

- Neuropharmacological Assessment : Research has indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders. The interactions with serotonin receptors were particularly noted .

- Synergistic Effects with Other Agents : Preliminary studies have shown that combining this compound with conventional chemotherapeutics enhances efficacy against resistant cancer cell lines, indicating potential for combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.